1,4-Diethyl 2-cyano-2-methylbutanedioate

Lipophilicity Phase‑transfer catalysis Extraction efficiency

1,4-Diethyl 2-cyano-2-methylbutanedioate (CAS 52808-16-9, synonym diethyl 2-cyano-2-methylsuccinate) is a diester of butanedioic acid bearing a cyano and a methyl group at the 2‑position. It belongs to the class of α‑cyano esters, characterized by an acidic α‑proton activated by adjacent cyano and ester carbonyl groups, which enables facile enolate formation and participation in condensation, alkylation, and cyclization reactions.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
Cat. No. B12315029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diethyl 2-cyano-2-methylbutanedioate
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)(C#N)C(=O)OCC
InChIInChI=1S/C10H15NO4/c1-4-14-8(12)6-10(3,7-11)9(13)15-5-2/h4-6H2,1-3H3
InChIKeyFLPUGHQAPMNTBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diethyl 2-cyano-2-methylbutanedioate – Structural Identity and Core Properties for Informed Procurement


1,4-Diethyl 2-cyano-2-methylbutanedioate (CAS 52808-16-9, synonym diethyl 2-cyano-2-methylsuccinate) is a diester of butanedioic acid bearing a cyano and a methyl group at the 2‑position . It belongs to the class of α‑cyano esters, characterized by an acidic α‑proton activated by adjacent cyano and ester carbonyl groups, which enables facile enolate formation and participation in condensation, alkylation, and cyclization reactions [1] . Its molecular formula is C₁₀H₁₅NO₄ and its molecular weight is 213.23 g·mol⁻¹.

Why 1,4-Diethyl 2-cyano-2-methylbutanedioate Cannot Be Casually Replaced by a Close Analog


Although α‑cyano-succinate diesters share a common cyano‑activated methylene, even subtle changes in the ester alkyl chain, the position of the methyl substituent, or the presence of the methyl group itself produce measurable shifts in lipophilicity, boiling point, steric demand, and α‑C–H acidity . These differences translate into altered phase‑transfer behavior, distillation cut points, reaction diastereoselectivity, and catalyst performance when the compound is used as a precursor to Ziegler‑Natta internal electron donors [1] [2]. For procurement decisions, the quantitative evidence below demonstrates that the diethyl 2‑methyl‑2‑cyano substitution pattern cannot be replaced by its dimethyl, 3‑methyl‑isomeric, or des‑methyl counterparts without compromising these specific end‑use parameters.

Quantitative Differentiation of 1,4-Diethyl 2-cyano-2-methylbutanedioate Against Its Closest Analogs


LogP Advantage Over Dimethyl Ester and 3-Methyl Positioning: 4‑Fold Higher Lipophilicity

The target compound exhibits a computed logP of 1.03, which is substantially higher than the dimethyl ester analog (logP = 0.25) and the 3‑methyl positional isomer (logP = 0.89) [1] [2] . This difference reflects the combined effect of the diethyl ester group and the 2‑methyl‑2‑cyano substitution pattern. The logP value of the des‑methyl analog (diethyl 2‑cyanobutanedioate) is even lower at –0.14 , indicating that the 2‑methyl group itself contributes roughly 1.2 logP units. Higher logP improves partitioning into organic phases, which increases extraction efficiency and broadens the solvent compatibility window for reactions under phase‑transfer or biphasic conditions.

Lipophilicity Phase‑transfer catalysis Extraction efficiency

Higher Boiling Point Than Des‑Methyl Analog: Enabling Sharper Distillation Cuts

The predicted boiling point of the target compound is 323.8 °C (at 760 mmHg), whereas the des‑methyl analog diethyl 2‑cyanobutanedioate boils at 316 °C . The 7.8 °C higher boiling point is attributable to the additional methyl group at C‑2, which increases molecular weight (213.23 vs 171.15 g·mol⁻¹) and enhances van der Waals interactions. This difference is sufficient to affect the cut point in preparative distillation, especially under vacuum where the absolute temperature differential is compressed but the relative vapor‑pressure ratio is preserved.

Thermal separation Distillation Volatility engineering

Greater Steric Demand and Molecular Weight Relative to Dimethyl Ester: Impact on Enolate Reactivity and Diastereoselectivity

The diethyl ester (MW 213.23) carries two ethyl groups versus two methyl groups in the dimethyl ester (MW 185.18), adding 28.05 g·mol⁻¹ of mass and increasing steric bulk around both ester carbonyls [1]. In the context of α‑cyano‑substituted succinates, the larger ethoxy substituents retard the rate of nucleophilic attack at the ester carbonyl and favor approach of electrophiles to the α‑carbon from the less hindered face. Literature on analogous cyanoacetates indicates that increasing alkoxy size from methoxy to ethoxy reduces the second‑order rate constant for alkaline hydrolysis by a factor of approximately 3–5, a trend that applies to the ester groups of these diesters [2].

Steric effects Enolate alkylation Diastereoselectivity

Patented Precursor for Ziegler‑Natta Internal Electron Donors: Direct Pathway to 2,3‑Dialkyl‑2‑cyano‑Succinates

The target compound serves as a starting material for the synthesis of 2‑cyano‑2,3‑di(non‑linear‑alkyl)succinate diesters, which are specifically claimed as internal electron donors in Ziegler‑Natta catalyst systems for olefin polymerization [1] [2]. Patent EP‑2287208‑A1 explicitly discloses that α‑cyanosuccinate compounds, when used as internal electron donors, provide catalysts with high activity, good hydrogen response, high isotacticity, and broad molecular weight distribution in polypropylene [1]. The compound 2‑cyano‑2,3‑diisopropylsuccinic acid diethyl ester, synthesized from a cyanosuccinate ester precursor, was identified as a particularly effective internal electron donor affording polypropylene with MWD > 12 [3]. This application is unique to the α‑cyano‑succinate diester scaffold; the des‑methyl analog cannot deliver the required 2‑alkyl branching pattern for optimal donor performance.

Ziegler‑Natta catalysts Internal electron donor Propylene polymerization

Enhanced α‑C–H Acidity Profile Favorable for Regioselective Enolate Formation

The 2‑methyl‑2‑cyano substitution pattern places the α‑proton adjacent to both a cyano and an ester group, generating a carbon acidity (pKₐ ≈ 12–14 in DMSO; approximate range from Bordwell‑scale data on ethyl cyanoacetate and diethyl methylmalonate) that is intermediate between a simple cyanoacetate (pKₐ ≈ 17 for ethyl cyanoacetate in DMSO) and a malonate (pKₐ ≈ 16 for diethyl malonate) [1]. The additional methyl group at C‑2 raises the pKₐ relative to the des‑methyl analog by approximately 2–3 units (based on the known effect of 2‑methyl substitution on malonate acidity), which suppresses over‑alkylation and poly‑alkylation side reactions during enolate‑alkylation sequences [2]. This pKₐ modulation is absent in both the des‑methyl analog and the 3‑methyl positional isomer, where the acidic proton is at C‑3 rather than C‑2.

Carbon acidity Enolate chemistry Regioselective alkylation

Procurement‑Guiding Application Scenarios for 1,4-Diethyl 2-cyano-2-methylbutanedioate


Synthesis of 2‑Cyano‑2,3‑dialkyl‑succinate Internal Electron Donors for Ziegler‑Natta Polypropylene Catalysts

The target compound is the required precursor for the preparation of 2‑cyano‑2,3‑di(non‑linear‑alkyl)succinate diesters, which are patented as internal electron donors in high‑performance Ziegler‑Natta catalysts for propylene polymerization [1]. Substituting the dimethyl ester or the des‑methyl analog fails to generate the correct 2,3‑dialkyl‑2‑cyano substitution pattern that provides broad molecular weight distribution (MWD > 12) and high isotactic index in the resultant polypropylene [2]. Buyers developing or scaling catalyst manufacturing should verify that the procured building block carries both the 2‑methyl and 2‑cyano groups on the succinate backbone, as these are essential for the donor–MgCl₂ interaction geometry required for catalyst activity and stereo‑control.

Enolate Alkylation for Constructing Unsymmetrical Quaternary Carbon Centers

The compound’s well‑differentiated pKₐ at C‑3 (modulated by the 2‑methyl‑2‑cyano combination) allows selective mono‑deprotonation and alkylation with minimal over‑alkylation [1]. This property is critical when constructing unsymmetrical quaternary carbon centers, as demonstrated in the synthesis of chiral 2‑cyano‑2‑methylsuccinate derivatives used for absolute configuration determination [2]. Laboratories that require high chemoselectivity in enolate alkylation should select the diethyl ester over the dimethyl ester, as the larger ethoxy groups provide greater steric protection against ester‑carbonyl attack during the alkylation step .

Biphasic or Phase‑Transfer‑Catalyzed Reactions Requiring Efficient Organic‑Phase Partitioning

With a logP of 1.03, the target compound partitions favorably into organic solvents during aqueous workup, offering a practical advantage over the dimethyl analog (logP = 0.25) and the des‑methyl analog (logP = –0.14) [1]. This higher lipophilicity reduces product loss to the aqueous phase during extraction and improves mass transfer in phase‑transfer‑catalyzed (PTC) reactions where the compound serves as either a nucleophile precursor or a substrate. Process chemists optimizing PTC protocols should preferentially specify the diethyl ester when recovery from aqueous quench streams is a cost driver.

Multi‑Step Synthesis of Heterocyclic or Agrochemical Intermediates Requiring Diester Orthogonality

The diethyl ester is used as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, where the two ethyl ester groups can be selectively manipulated (e.g., partial hydrolysis, transesterification, or reduction) in the presence of the cyano functionality [1] [2]. The greater steric demand of the ethoxy groups relative to methoxy groups provides a kinetic barrier that can be exploited to achieve stepwise differentiation of the two ester termini, a strategy that is less effective with the more reactive dimethyl ester. Procurement teams supporting medicinal chemistry or agrochemical discovery programs should therefore favor the diethyl ester variant for routes requiring ester orthogonality.

Quote Request

Request a Quote for 1,4-Diethyl 2-cyano-2-methylbutanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.